D-SERINE BENZYL ESTER PTSA
Description
D-Serine Benzyl Ester PTSA is a derivative of D-serine, a non-proteinogenic amino acid that serves as a co-agonist at NMDA receptors. The benzyl ester group enhances lipophilicity, facilitating membrane permeability, while the p-toluenesulfonic acid (PTSA) counterion stabilizes the compound for synthetic applications. This derivative is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals targeting neurological disorders .
Properties
CAS No. |
133099-80-6 |
|---|---|
Molecular Formula |
C17H21NO6S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
benzyl (2R)-2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10)/t9-;/m1./s1 |
InChI Key |
AKSVYZARYSSXSL-SBSPUUFOSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CO)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N |
Synonyms |
D-SERINE BENZYL ESTER PTSA |
Origin of Product |
United States |
Preparation Methods
Esterification of D-Serine with Benzyl Alcohol
The esterification is conducted under acidic conditions to protonate the amino group of D-serine, preventing undesired nucleophilic side reactions. A representative procedure involves:
-
Reagents : D-serine (10.5 g, 100 mmol), benzyl alcohol (30 mL, excess), p-toluenesulfonic acid monohydrate (19.0 g, 100 mmol), and toluene (200 mL).
-
Procedure : The mixture is heated under reflux with azeotropic removal of water using a Dean-Stark trap for 24 hours. This drives the equilibrium toward ester formation by eliminating water, a byproduct of the reaction.
-
Workup : After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is triturated with ethyl acetate and hexane to induce crystallization, yielding a white solid.
Table 1: Reaction Conditions and Yields
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | Reflux (~110°C) | |
| Reaction Time | 24 hours | |
| Solvent | Toluene | |
| Workup Solvent | Ethyl acetate/hexane (1:1) | |
| Yield | Not explicitly reported | – |
Reaction Mechanism and Optimization
Esterification Mechanism
The esterification proceeds via a nucleophilic acyl substitution mechanism. Benzyl alcohol attacks the carbonyl carbon of D-serine’s carboxyl group, facilitated by protonation of the hydroxyl oxygen by PTSA. The transient oxonium ion collapses, releasing water and forming the benzyl ester. Azeotropic water removal shifts the equilibrium toward product formation, a critical factor in achieving high conversion.
Role of P-Toluenesulfonic Acid
PTSA serves dual roles:
Optimization Considerations
-
Solvent Choice : Toluene is ideal due to its high boiling point and immiscibility with water, enabling efficient azeotropic drying.
-
Stoichiometry : A 1:1 molar ratio of D-serine to PTSA ensures complete salt formation without excess acid.
-
Reaction Time : Prolonged reflux (24 hours) ensures complete conversion, as monitored by thin-layer chromatography (TLC).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO₆S | |
| Molecular Weight | 367.4 g/mol | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in DMSO, chloroform |
Applications in Organic Synthesis
This compound is pivotal in peptide synthesis, where the benzyl ester serves as a carboxyl-protecting group removable via hydrogenolysis. Its utility extends to:
Chemical Reactions Analysis
Types of Reactions: D-serine benzyl ester p-toluenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the benzyl group.
Major Products Formed:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: D-serine benzyl ester p-toluenesulfonic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the role of D-serine in neurotransmission and synaptic plasticity. It helps in understanding the mechanisms of neurodegenerative diseases and potential therapeutic targets.
Medicine: The compound’s derivatives are investigated for their potential use in treating neurological disorders, such as schizophrenia and Alzheimer’s disease. D-serine itself is known to modulate N-methyl-D-aspartate (NMDA) receptors, which are involved in cognitive functions.
Industry: In the industrial sector, D-serine benzyl ester p-toluenesulfonic acid is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mechanism of Action
D-serine benzyl ester p-toluenesulfonic acid exerts its effects primarily through its interaction with NMDA receptors. D-serine, the active component, acts as a co-agonist at the glycine site of the NMDA receptor, enhancing its activity. This modulation of NMDA receptor activity is crucial for synaptic plasticity, learning, and memory. The compound’s mechanism involves the following steps:
- D-serine binds to the glycine site on the NMDA receptor.
- This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain.
- The increased receptor activity leads to the influx of calcium ions, which are essential for various cellular processes, including synaptic plasticity and long-term potentiation.
Comparison with Similar Compounds
Key Observations:
- Stability : The PTSA counterion enhances stability compared to hydrochloride salts, which are hygroscopic .
- Stereospecificity : D-Serine esters exhibit NMDA receptor activity, while L-forms (e.g., L-serine benzyl ester) are used in enantioselective synthesis .
Functional and Pharmacological Differences
(a) NMDA Receptor Modulation
- D-Serine Ethyl Ester Hydrochloride directly modulates NMDA receptors, reducing ataxia in murine models at doses of 5–25 mg/kg .
- D-Serine Methyl Ester Hydrochloride is metabolized to D-serine in vivo, indirectly enhancing NMDA function but with reported nephrotoxicity in rats at high doses .
- This compound is hypothesized to combine receptor modulation with improved pharmacokinetics, though in vivo data are lacking.
Biological Activity
D-Serine benzyl ester benzenesulfonate (PTSA) is a serine derivative that has garnered attention due to its potential biological activities, particularly in the fields of immunology and neurobiology. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
D-Serine benzyl ester PTSA, with the CAS number 141527-77-7, has the molecular formula and a molecular weight of approximately 353.39 g/mol. Its structure includes a benzyl group attached to the serine amino acid, which is crucial for its biological function.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.39 g/mol |
| Density | N/A |
| Boiling Point | 599ºC at 760 mmHg |
| Flash Point | 316.1ºC |
D-Serine is known to act as a co-agonist at NMDA receptors in the central nervous system, influencing synaptic plasticity and cognitive functions. The benzyl ester modification enhances its stability and bioavailability. Research indicates that D-serine benzyl ester can modulate various signaling pathways involved in immune responses and neuroprotection.
Immunomodulatory Effects
Recent studies have demonstrated that D-serine benzyl ester can significantly influence immune cell activity:
- Cytokine Production : In vitro assays show that D-serine benzyl ester enhances the secretion of pro-inflammatory cytokines such as IFNγ and IL-6 from splenocytes. This effect is mediated through TLR4 signaling pathways, highlighting its role as an immunomodulator .
- Dendritic Cell Activation : The compound promotes the maturation of dendritic cells, evidenced by increased expression of CD86, a critical marker for T-cell activation. This was observed in both wild-type and MyD88 knockout mice models, confirming TLR involvement in its mechanism .
Neuroprotective Properties
In neurobiology, D-serine benzyl ester has been linked to protective effects against neurodegenerative conditions:
- Neurotransmission Modulation : By acting on NMDA receptors, D-serine benzyl ester may improve synaptic transmission and plasticity, which are often disrupted in neurodegenerative diseases like Alzheimer's .
- Oxidative Stress Reduction : Research indicates that D-serine derivatives can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits against conditions characterized by oxidative damage .
Case Studies
-
Immunological Evaluation :
A study assessed the immunostimulatory properties of D-serine benzyl ester in vivo. Mice treated with this compound showed elevated levels of IFNγ and IL-4 post-administration, indicating enhanced humoral and cellular immune responses . -
Neuroprotective Effects :
In a model of oxidative stress-induced neuronal injury, treatment with D-serine benzyl ester resulted in reduced cell death and improved survival rates compared to untreated controls. This suggests its potential as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
